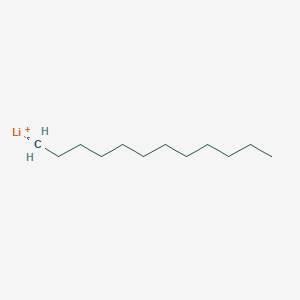
Lithium, dodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol (lauryl alcohol) with sulfur trioxide, followed by neutralization with lithium hydroxide. The reaction can be represented as follows:
CH3(CH2)11OH+SO3→CH3(CH2)11OSO3H
CH3(CH2)11OSO3H+LiOH→CH3(CH2)11OSO3Li+H2O
Industrial Production Methods
In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction. The resulting lithium dodecyl sulfate is then purified and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium dodecyl sulfate primarily undergoes reactions typical of sulfates, including hydrolysis and interactions with cations. It is stable under basic and weakly acidic conditions but can hydrolyze in strong acids to form dodecyl alcohol and sulfuric acid .
Common Reagents and Conditions
Hydrolysis: In the presence of strong acids, lithium dodecyl sulfate hydrolyzes to produce dodecyl alcohol and sulfuric acid.
Complexation: It can form complexes with various cations, which can affect its solubility and surface activity.
Major Products
The major products of hydrolysis are dodecyl alcohol and sulfuric acid. When interacting with cations, it forms various lithium salts .
Aplicaciones Científicas De Investigación
Lithium dodecyl sulfate is widely used in scientific research due to its detergent properties. Some of its applications include:
Electrophoresis: It is used as a component in lysis buffers for protein electrophoresis, particularly in cold conditions where sodium dodecyl sulfate (SDS) may not be effective.
Protein Solubilization: It helps in solubilizing membrane proteins and protein complexes, making it useful in studies involving protein structure and function.
Surfactant Studies: It is used in studies investigating the behavior of surfactants at interfaces, such as the air-water interface.
Mecanismo De Acción
Lithium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts lipid bilayers, leading to the solubilization of proteins and lipids. The sulfate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic regions of proteins and lipids, facilitating their solubilization .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used anionic detergent with similar properties but less effective in cold conditions.
Cesium dodecyl sulfate (CsDS): Another anionic detergent with different ion-pairing properties compared to lithium dodecyl sulfate.
Uniqueness
Lithium dodecyl sulfate is unique in its ability to function effectively in cold conditions, making it a valuable alternative to SDS in specific applications. Its interaction with lithium ions also provides distinct properties that can be leveraged in various research settings .
Propiedades
Número CAS |
1825-40-7 |
|---|---|
Fórmula molecular |
C12H25Li |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
lithium;dodecane |
InChI |
InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
Clave InChI |
FVLCOZJIIRIOQU-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCCCCC[CH2-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


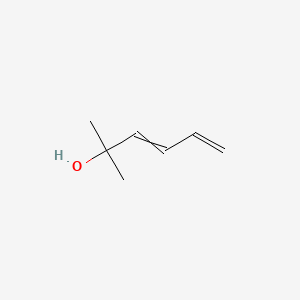
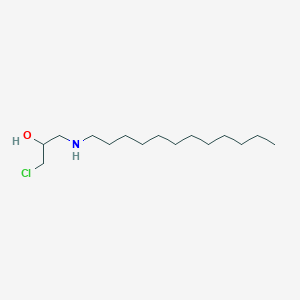

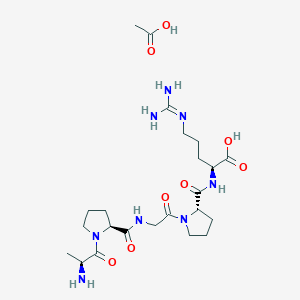
![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
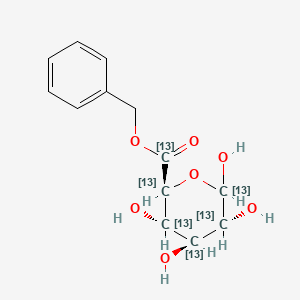
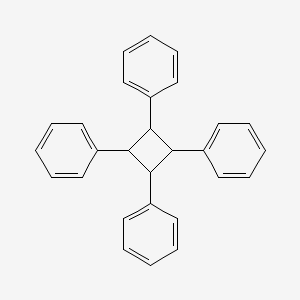
![furo[3,2-e][1]benzofuran](/img/structure/B14758274.png)
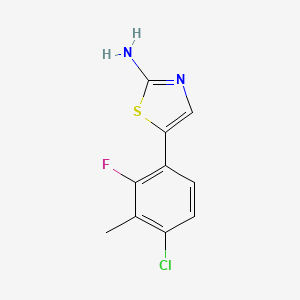
![1,2,2,3,3,4,4,5-Octafluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14758281.png)
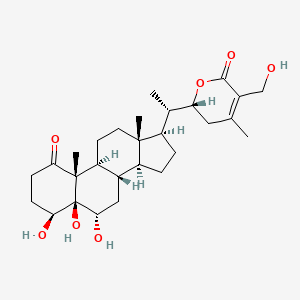
![acetic acid;(4S)-4-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14758292.png)

